ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate
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Overview
Description
Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyridine ring substituted with amino and dimethylamino groups, as well as an ethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate typically involves multi-step organic reactionsThe final step involves the formation of the carbamate group by reacting the intermediate with ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The amino and dimethylamino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This can lead to inhibition or activation of these biological molecules, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A related compound with similar structural features but lacking the carbamate group.
N,N-Dimethyl-4-aminopyridine: Another similar compound used as a catalyst in organic synthesis.
Uniqueness
The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to its analogs .
Biological Activity
Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate (CAS No. 40497-67-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C10H17N5O2
- Molecular Weight : 239.27 g/mol
- Density : 1.32 g/cm³
- Boiling Point : 391.8 °C
- Refractive Index : 1.671
These properties suggest that the compound has a relatively high boiling point and density, which may influence its solubility and bioavailability in biological systems .
This compound is structurally related to other pyridine derivatives known for their inhibitory effects on various biological targets:
- Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. For instance, some N-methyl carbamates exhibit moderate inhibition of these enzymes, suggesting that this compound may also possess similar activity .
- Antitumor Activity : Research indicates that derivatives of pyridine can act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Compounds targeting CDK4/6 have shown significant antiproliferative effects in cancer models . This suggests a potential pathway for this compound in cancer therapy.
- Antimicrobial Properties : The compound's structural features may confer antimicrobial activity, similar to other carbamate derivatives that disrupt bacterial cell membranes .
In Vitro Studies
A study examining various carbamate derivatives found that certain analogs exhibited strong AChE inhibition with IC50 values ranging from 1.60 to 311.0 µM, indicating that structural modifications can significantly influence biological activity . While specific data on this compound is limited, it is plausible that it could demonstrate comparable inhibitory effects.
Antitumor Activity
In a recent investigation into CDK inhibitors, compounds similar to this compound were evaluated for their ability to inhibit tumor growth in xenograft models. These studies revealed promising results with low toxicity profiles, highlighting the potential of such compounds in cancer therapeutics .
Comparative Analysis of Biological Activity
Properties
CAS No. |
40497-67-4 |
---|---|
Molecular Formula |
C10H17N5O2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C10H17N5O2/c1-4-17-10(16)14-7-5-6(15(2)3)8(11)9(12)13-7/h5H,4,11H2,1-3H3,(H3,12,13,14,16) |
InChI Key |
CWKWCKUVBJXVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)N(C)C)N)N |
Origin of Product |
United States |
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